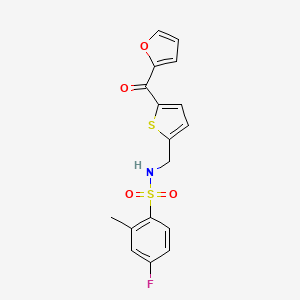![molecular formula C22H25N5O B2355795 3-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one CAS No. 2380084-44-4](/img/structure/B2355795.png)
3-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one involves multiple steps, including the formation of the quinazolinone core and the subsequent attachment of the cyclopenta[d]pyrimidinyl and piperidinyl groups. Common synthetic routes include:
Cyclization Reactions: The quinazolinone core can be synthesized through cyclization reactions involving anthranilic acid derivatives and formamide or its equivalents.
Nucleophilic Substitution: The attachment of the piperidinyl group can be achieved through nucleophilic substitution reactions using appropriate piperidine derivatives.
Cyclopenta[d]pyrimidine Formation: The cyclopenta[d]pyrimidine moiety can be synthesized through multicomponent reactions involving malononitrile, aldehydes, and amines.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl and cyclopenta[d]pyrimidinyl moieties.
Reduction: Reduction reactions can be employed to modify the quinazolinone core or the attached groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common for modifying the piperidinyl and cyclopenta[d]pyrimidinyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, the compound has potential applications in studying enzyme interactions and cellular pathways. Its structure may mimic natural substrates or inhibitors, making it useful in biochemical assays.
Medicine
In medicine, the compound’s quinazolinone core is known for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. Research is ongoing to explore its potential as a therapeutic agent.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用机制
The mechanism of action of 3-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can inhibit enzyme activity by binding to the active site, while the piperidinyl and cyclopenta[d]pyrimidinyl groups may enhance binding affinity and specificity .
相似化合物的比较
Similar Compounds
Quinazolin-4-one: A simpler analog with similar biological activities.
Cyclopenta[d]pyrimidine: Shares the cyclopenta[d]pyrimidinyl moiety but lacks the quinazolinone core.
Piperidinylquinazolinone: Contains the piperidinyl and quinazolinone groups but not the cyclopenta[d]pyrimidinyl moiety.
Uniqueness
The uniqueness of 3-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one lies in its combined structural features, which confer distinct chemical and biological properties. This combination allows for versatile applications in various scientific fields.
属性
IUPAC Name |
3-[[1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O/c1-15-24-20-8-4-6-17(20)21(25-15)26-11-9-16(10-12-26)13-27-14-23-19-7-3-2-5-18(19)22(27)28/h2-3,5,7,14,16H,4,6,8-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFMDZSQEKWIPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCC2)C(=N1)N3CCC(CC3)CN4C=NC5=CC=CC=C5C4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(2S)-1-(Piperidin-4-ylmethyl)pyrrolidin-2-yl]methanol;dihydrochloride](/img/structure/B2355713.png)
![1-Benzyl-4-{4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazine](/img/structure/B2355714.png)
![2-(benzo[d][1,3]dioxol-5-yl)-7-ethoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2355716.png)
![2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-(oxolan-2-ylmethyl)butanamide](/img/structure/B2355717.png)




![1-methyl-2-oxo-N-{4-[3-(trifluoromethyl)phenoxy]but-2-yn-1-yl}-1,2-dihydropyridine-3-carboxamide](/img/structure/B2355726.png)
![5-[(4-fluorophenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2355727.png)


![(6-chloro-4-(4-ethylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2355733.png)
![6-Benzyl-2-(2,3-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2355734.png)
